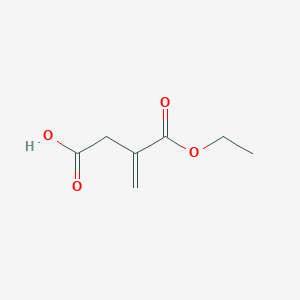

3-(Ethoxycarbonyl)but-3-enoic acid

Vue d'ensemble

Description

3-(Ethoxycarbonyl)but-3-enoic acid is an organic compound with the molecular formula C7H10O4 and a molecular weight of 158.15 g/mol . It is characterized by the presence of an ethoxycarbonyl group attached to a but-3-enoic acid backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-(Ethoxycarbonyl)but-3-enoic acid can be synthesized through several synthetic routes. One common method involves the esterification of but-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Analyse Des Réactions Chimiques

Cyclization Reactions

ECBA undergoes cyclization under acidic or dehydrating conditions to form aromatic and heterocyclic frameworks.

Acetic Anhydride-Mediated Cyclization

Reaction with acetic anhydride and sodium acetate generates ethyl 4-acetoxy-6-ethoxy-2-naphthoates (Table 1).

Example :

- Reactants : (Z)-3-(Ethoxycarbonyl)-4,4-diarylbut-3-enoic acid + Ac₂O/NaOAc

- Product : Ethyl 4-acetoxy-1-(4-ethoxyphenyl)-6-methoxy-2-naphthoate (80% yield)

- Conditions : Reflux in glacial acetic acid (3–4 hr)

Polyphosphoric Acid (PPA)-Induced Cyclization

PPA promotes tautomerization to yield ethyl 6-ethoxy-4-oxo-3,4-dihydronaphthalene-2-carboxylates.

Example :

- Product : Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-6-methoxy-2-naphthoate

- Conditions : PPA at 90–100°C (3 hr)

Table 1: Cyclization Products of ECBA Derivatives

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| (Z)-ECBA with 4,4'-diethoxy groups | Ac₂O/NaOAc | Ethyl 4-acetoxy-2-naphthoate | 80% | |

| (Z)-ECBA with 4-chlorophenyl | PPA | Ethyl 4-oxo-3,4-dihydronaphthalene carboxylate | 75% |

Electrophilic Addition Reactions

The α,β-unsaturated ester moiety facilitates electrophilic additions:

Nucleophilic Attack at the Double Bond

ECBA reacts with nitrogen nucleophiles (e.g., amines) to form Michael adducts.

Example :

- Reactants : ECBA + 1-Benzyl-2-methylimidazole

- Product : (E)-4-(1-Benzyl-2-methylimidazol-5-yl)-3-(ethoxycarbonyl)but-3-enoic acid

- Conditions : DEC/TEA in DCM at -10°C

Heterocycle Formation

ECBA serves as a precursor in synthesizing benzimidazole and imidazole derivatives.

Table 2: Heterocyclic Derivatives of ECBA

Tautomerization and Rearrangement

Cyclized intermediates from ECBA undergo tautomerization to stabilize aromatic systems.

Example :

- Intermediate : Ethyl 1-(4-ethoxyphenyl)-6-methoxy-4-oxo-3,4-dihydronaphthalene-2-carboxylate

- Product : Aromatized ethyl 4-hydroxy-2-naphthoate via keto-enol tautomerism

Comparative Reactivity of Analogues

Structural modifications (e.g., substituents on the aryl groups) significantly influence reaction outcomes:

Table 3: Impact of Substituents on ECBA Reactivity

| Analogues | Reactivity with Ac₂O | Reactivity with PPA |

|---|---|---|

| 4-(4-Ethoxyphenyl)-ECBA | High | Moderate |

| 4-(4-Chlorophenyl)-ECBA | Moderate | High |

| 4-(3-Methoxyphenyl)-ECBA | Low | High |

Applications De Recherche Scientifique

Structure and Reactivity

The molecular structure of 3-(ethoxycarbonyl)but-3-enoic acid includes an ethoxycarbonyl group attached to a but-3-enoic backbone. This configuration imparts distinctive chemical properties that facilitate its use as an intermediate in organic synthesis. The presence of both a double bond and a carboxylic acid group allows for multiple reaction pathways, including:

- Nucleophilic addition reactions due to the electrophilic nature of the carbonyl group.

- Esterification with alcohols to form esters.

- Polymerization reactions owing to the presence of the double bond.

Pharmaceutical Industry

This compound serves as a critical building block in the synthesis of various pharmaceutical compounds. Its ability to undergo transformations such as cyclization and functional group modifications makes it suitable for developing:

- Anti-inflammatory agents

- Antimicrobial drugs

- Antitumor agents

Case Study: Synthesis of Antitumor Agents

Research has demonstrated that derivatives of this compound can be synthesized to yield compounds with significant antitumor activity. For instance, modifications on the double bond or carboxylic acid moiety have led to increased potency against specific cancer cell lines.

Agrochemical Applications

In agrochemicals, this compound is utilized as an intermediate in the synthesis of herbicides and pesticides. Its reactivity allows for the incorporation of various functional groups that enhance biological activity against pests and weeds.

Case Study: Development of Herbicides

A study focused on synthesizing new herbicides from this compound showed promising results in controlling weed growth while minimizing environmental impact. The resulting compounds exhibited selective toxicity towards target species.

Polymer Chemistry

Due to its unsaturated nature, this compound can be polymerized to create new materials with desirable physical properties. It can serve as a monomer in the production of:

- Coatings

- Adhesives

- Elastomers

Case Study: Synthesis of Coatings

Research has indicated that polymers derived from this compound exhibit excellent adhesion properties and thermal stability, making them suitable for industrial coatings.

Mécanisme D'action

The mechanism of action of 3-(Ethoxycarbonyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release but-3-enoic acid, which can then participate in various biochemical reactions. The compound’s reactivity is influenced by the presence of the double bond and the carboxyl group, which can form hydrogen bonds and interact with enzymes and receptors.

Comparaison Avec Des Composés Similaires

But-3-enoic acid: Lacks the ethoxycarbonyl group, making it less reactive in certain chemical reactions.

Ethyl but-3-enoate: Similar structure but lacks the carboxyl group, affecting its reactivity and applications.

Methyl but-3-enoate: Similar to ethyl but-3-enoate but with a methyl group instead of an ethyl group.

Uniqueness: 3-(Ethoxycarbonyl)but-3-enoic acid is unique due to the presence of both the ethoxycarbonyl and carboxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds.

Activité Biologique

3-(Ethoxycarbonyl)but-3-enoic acid, also known by its chemical identifier 66261-38-9, is an organic compound characterized by the presence of an ethoxycarbonyl group attached to a but-3-enoic acid framework. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by relevant studies and findings.

Structure and Composition

- Molecular Formula: C₇H₁₀O₄

- Molecular Weight: 158.15 g/mol

- Functional Groups: Ethoxycarbonyl and double bond between the second and third carbon atoms.

The unique structure of this compound allows it to participate in various chemical reactions, enhancing its utility in synthetic organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study involving the synthesis of derivatives of this compound demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species such as Aspergillus niger and Candida albicans . The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution method, indicating that modifications to the compound's structure can significantly affect its antimicrobial efficacy.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 50 | S. aureus |

| 4-(2,4-Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid | 25 | E. coli |

| 4-(3,5-Dimethoxyphenyl)-3-(ethoxycarbonyl)but-3-enoic acid | 30 | C. albicans |

Anti-inflammatory Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory effects. The presence of the ethoxycarbonyl group is believed to enhance lipophilicity, potentially improving bioavailability and interaction with biological targets involved in inflammatory processes .

The mechanism through which this compound exerts its biological effects involves its reactivity with various biological macromolecules such as proteins and nucleic acids. The hydrolysis of the ethoxycarbonyl group can release but-3-enoic acid, which may participate in biochemical pathways related to inflammation and microbial resistance .

Synthesis and Testing

A notable study utilized microwave-assisted synthesis to prepare derivatives of this compound, followed by evaluation of their biological activity. The synthesized compounds were subjected to antimicrobial susceptibility tests against several pathogens. Results indicated a correlation between structural modifications and enhanced antimicrobial potency .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies highlighted that the configuration of the ethoxycarbonyl group significantly influences the compound's biological activity. Variations in substituents on the aromatic ring were found to affect both potency and spectrum of activity against different microbial strains .

Propriétés

IUPAC Name |

3-ethoxycarbonylbut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUVGRMMRWJVKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00565407 | |

| Record name | 3-(Ethoxycarbonyl)but-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3377-29-5, 66261-38-9 | |

| Record name | 3-(Ethoxycarbonyl)-3-butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Ethoxycarbonyl)but-3-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00565407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(ethoxycarbonyl)but-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 66261-38-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(ETHOXYCARBONYL)-3-BUTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5ZX27G5FW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the stereoisomers (E and Z) of the synthesized 4,4-diaryl-3-(ethoxycarbonyl)but-3-enoic acids in this research?

A1: The research paper highlights that the Stobbe condensation reaction used in the synthesis yields a mixture of E and Z isomers of 4,4-diaryl-3-(ethoxycarbonyl)but-3-enoic acids []. While the paper doesn't delve into the specific biological activity differences between these isomers, it acknowledges their presence. This is significant because different stereoisomers can exhibit varying pharmacological profiles, including differences in potency, target interaction, and even toxicity. Further research would be needed to isolate and characterize the individual isomers and assess their specific antimicrobial activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.